molecular formula C15H17N3O2S B1414942 1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine CAS No. 1050910-03-6

1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine

Cat. No.: B1414942
CAS No.: 1050910-03-6
M. Wt: 303.4 g/mol
InChI Key: KYIVPMPGFGHZHK-UHFFFAOYSA-N
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Description

1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine is a complex organic compound that features a piperazine ring substituted with a thiophene ring, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Alkyl halides, bases like potassium carbonate.

    Coupling: Boronic acids, palladium catalysts, bases like potassium phosphate.

Major Products:

    Reduction: 1-{[5-(2-Aminophenyl)thiophen-2-yl]methyl}piperazine.

    Substitution: Various substituted piperazine derivatives.

    Coupling: Biaryl compounds with extended conjugation.

Comparison with Similar Compounds

    1-{[5-(2-Aminophenyl)thiophen-2-yl]methyl}piperazine: Similar structure but with an amino group instead of a nitro group.

    1-{[5-(2-Methylphenyl)thiophen-2-yl]methyl}piperazine: Similar structure but with a methyl group instead of a nitro group.

Uniqueness: 1-{[5-(2-Nitrophenyl)thiophen-2-yl]methyl}piperazine is unique due to the presence of the nitro group, which can significantly alter its electronic properties and reactivity compared to its analogs. This makes it particularly interesting for applications requiring specific electronic characteristics, such as in organic electronics .

Properties

IUPAC Name

1-[[5-(2-nitrophenyl)thiophen-2-yl]methyl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O2S/c19-18(20)14-4-2-1-3-13(14)15-6-5-12(21-15)11-17-9-7-16-8-10-17/h1-6,16H,7-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYIVPMPGFGHZHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CC=C(S2)C3=CC=CC=C3[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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